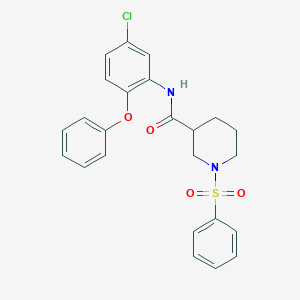![molecular formula C19H24N2O3 B4192181 {[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid](/img/structure/B4192181.png)
{[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid
Vue d'ensemble
Description
{[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid, also known as ADAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. ADAPA is a derivative of adamantane, a polycyclic hydrocarbon, and has a unique structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of {[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid is not fully understood, but it is believed to involve multiple pathways. In cancer research, {[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid has been shown to inhibit the activity of enzymes that are involved in cell proliferation and survival, such as AKT and mTOR. In Alzheimer's disease research, {[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid has been shown to inhibit the activity of beta-secretase, which is an enzyme that cleaves amyloid precursor protein to form amyloid-beta peptides. In Parkinson's disease research, {[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects
{[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid has been shown to have various biochemical and physiological effects in different disease models. In cancer research, {[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid has been shown to induce cell cycle arrest and apoptosis in tumor cells. In Alzheimer's disease research, {[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid has been shown to reduce the levels of amyloid-beta peptides and improve cognitive function in animal models. In Parkinson's disease research, {[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
{[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid has several advantages for lab experiments, including its unique structure, high potency, and low toxicity. However, there are also some limitations, such as its poor solubility in water and limited availability.
Orientations Futures
There are several future directions for {[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid research, including:
1. Further elucidation of its mechanism of action in different disease models.
2. Development of more efficient synthesis methods to increase its availability.
3. Optimization of its pharmacokinetic properties to improve its efficacy in vivo.
4. Evaluation of its potential in combination therapy with other drugs.
5. Investigation of its potential in other diseases, such as diabetes and cardiovascular disease.
Conclusion
In conclusion, {[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its unique structure and mechanism of action make it a promising candidate for drug development. Further research is needed to fully understand its potential and optimize its pharmacokinetic properties.
Applications De Recherche Scientifique
{[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, {[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, {[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, {[(1-adamantylamino)carbonyl]amino}(phenyl)acetic acid has been shown to protect dopaminergic neurons from oxidative stress, which is a major contributor to the pathogenesis of the disease.
Propriétés
IUPAC Name |
2-(1-adamantylcarbamoylamino)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-17(23)16(15-4-2-1-3-5-15)20-18(24)21-19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14,16H,6-11H2,(H,22,23)(H2,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSNBCXIVHTAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC(C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(1-Adamantylamino)carbonyl]amino}(phenyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-hydroxyethyl)-8-methyl-N-(1,3-thiazol-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide trifluoroacetate (salt)](/img/structure/B4192099.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4192106.png)
![5-bromo-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4192111.png)
![ethyl 1-[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B4192123.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide](/img/structure/B4192134.png)
![N-benzyl-5-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}-1-piperazinyl)-2-nitroaniline](/img/structure/B4192144.png)
![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4192149.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4192155.png)
![N-benzyl-4-[4-(benzyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4192163.png)


![3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4192195.png)
![N-(3,5-dichlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4192197.png)
![N-(4-hydroxyphenyl)-4-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4192199.png)